molecular formula C8H9N5O B14139726 2-Amino-3-(4-methoxy-1H-pyrazol-1-yl)pyrazine

2-Amino-3-(4-methoxy-1H-pyrazol-1-yl)pyrazine

Cat. No.: B14139726
M. Wt: 191.19 g/mol
InChI Key: PZOPLJRYBTVSKT-UHFFFAOYSA-N
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Description

2-Amino-3-(4-methoxy-1H-pyrazol-1-yl)pyrazine is a heterocyclic compound that features both pyrazine and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and methoxy groups in its structure makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-methoxy-1H-pyrazol-1-yl)pyrazine typically involves the reaction of 2-amino-3-chloropyrazine with 4-methoxy-1H-pyrazole under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-methoxy-1H-pyrazol-1-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to amino groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while substitution of the methoxy group could yield various substituted pyrazines.

Scientific Research Applications

2-Amino-3-(4-methoxy-1H-pyrazol-1-yl)pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-3-(4-methoxy-1H-pyrazol-1-yl)pyrazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The amino and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-Aminopyrazole: Similar in structure but lacks the methoxy group.

    4-Methoxypyrazole: Similar but lacks the amino group.

    2-Amino-3-chloropyrazine: Precursor in the synthesis of 2-Amino-3-(4-methoxy-1H-pyrazol-1-yl)pyrazine.

Uniqueness

This compound is unique due to the presence of both amino and methoxy groups, which provide a balance of reactivity and stability.

Properties

Molecular Formula

C8H9N5O

Molecular Weight

191.19 g/mol

IUPAC Name

3-(4-methoxypyrazol-1-yl)pyrazin-2-amine

InChI

InChI=1S/C8H9N5O/c1-14-6-4-12-13(5-6)8-7(9)10-2-3-11-8/h2-5H,1H3,(H2,9,10)

InChI Key

PZOPLJRYBTVSKT-UHFFFAOYSA-N

Canonical SMILES

COC1=CN(N=C1)C2=NC=CN=C2N

Origin of Product

United States

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